molecular formula C8H8O2S B13994124 5,5-Dimethylthieno[2,3-b]furan-4-one

5,5-Dimethylthieno[2,3-b]furan-4-one

Cat. No.: B13994124
M. Wt: 168.21 g/mol
InChI Key: PWMBHNSEDATMEJ-UHFFFAOYSA-N
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Description

5,5-Dimethylthieno[2,3-b]furan-4-one is a fused heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This molecule features a thiophene ring annulated with a lactone (cyclic ester), creating a rigid, planar scaffold that is a privileged structure in drug discovery. The geminal dimethyl group at the 5-position is a strategic feature that can enhance metabolic stability by blocking a potential site of oxidation and may influence the compound's overall conformation and lipophilicity. As a versatile synthetic intermediate, this thienofuranone scaffold is a potential precursor for developing novel bioactive molecules. Fused heterocyclic systems like this one are cornerstone frameworks in many natural products and synthetic drugs, as their unique three-dimensional shapes allow for specific interactions with biological targets such as enzymes and receptors. Researchers can leverage the reactivity of this bifunctional system; the electron-rich thiophene ring may undergo electrophilic substitution, while the electrophilic lactone carbonyl is susceptible to nucleophilic attack, enabling ring-opening reactions or further derivatization. This makes this compound a valuable substrate for constructing more complex polycyclic structures for screening against various disease targets. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this compound with appropriate safety precautions, wearing suitable personal protective equipment and referencing the associated Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

5,5-dimethylthieno[2,3-b]furan-4-one

InChI

InChI=1S/C8H8O2S/c1-8(2)6(9)5-3-4-10-7(5)11-8/h3-4H,1-2H3

InChI Key

PWMBHNSEDATMEJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C2=C(S1)OC=C2)C

Origin of Product

United States

Synthetic Strategies and Methodologies for 5,5 Dimethylthieno 2,3 B Furan 4 One and Analogues

Foundational Cyclization Approaches to the Thieno[2,3-b]furan (B14668842) Core

The construction of the fused thieno[2,3-b]furan ring system fundamentally relies on cyclization reactions that form either the thiophene (B33073) or the furan (B31954) ring. These foundational methods can be broadly categorized into intramolecular ring-closing reactions of acyclic precursors and strategies that begin with a pre-formed heterocyclic ring.

Intramolecular cyclization is a cornerstone for synthesizing fused heterocyclic systems. In the context of thienofuranones, these reactions typically involve the formation of a C-O or C-S bond to close the second ring. A prominent example is the intramolecular Ullmann C-O coupling reaction, which has been effectively used to synthesize thieno[3,2-b]benzofuran derivatives. researchgate.netnih.gov This copper-catalyzed reaction facilitates the formation of the furan ring by coupling a hydroxyl group with a carbon atom on an adjacent thiophene ring. researchgate.net Another powerful strategy is the intramolecular dehydrogenative C–H/O–H coupling. nih.gov This method allows for the direct formation of a C-O bond between a phenolic hydroxyl group and a C-H bond on the thiophene ring, often mediated by a copper catalyst. nih.govrsc.org Mechanistic studies suggest this transformation can proceed through a radical pathway initiated by a single electron transfer between the substrate and the copper catalyst. nih.gov

Additionally, cyclodehydration reactions under mild conditions, such as the Knoevenagel condensation, can be employed. In one approach, furan-3-carboxaldehyde is converted to an intermediate that undergoes a facile cyclodehydration to yield the fused thieno[2,3-b]furan heterocycle. researchgate.net

Many synthetic routes advantageously start with either a thiophene or a furan ring already in place, subsequently constructing the second ring onto this scaffold. A common strategy involves synthesizing precursor molecules where a phenol (B47542) derivative is attached to a pre-formed thiophene ring. researchgate.net For instance, functionalized 2-bromobenzothiophenes can be coupled with 2-hydroxyphenylboronic acids via Suzuki coupling to create 2-(benzothiophen-2-yl)phenol derivatives. researchgate.net These intermediates are then primed for an intramolecular C-O coupling reaction to form the furan ring, completing the thieno[3,2-b]benzofuran system. researchgate.net

Alternatively, syntheses can commence with a furan precursor. An efficient route for preparing 5-substituted thieno[2,3-b]furan-2-sulfonamides begins with furan-3-carboxaldehyde. researchgate.net This starting material is elaborated into a suitable intermediate which then undergoes a key cyclodehydration step to form the fused thiophene ring. researchgate.net This highlights the versatility of using pre-formed rings, allowing for regioselective construction of the target scaffold.

Advanced Catalytic Systems in Thienofuranone Synthesis

Modern organic synthesis heavily relies on advanced catalytic systems to achieve high efficiency, selectivity, and sustainability. The synthesis of thienofuranones has greatly benefited from the development of transition metal-catalyzed reactions and, more recently, from metal-free and organocatalytic alternatives.

Transition metals, particularly palladium and copper, are instrumental in constructing the thienofuranone scaffold. nih.gov The Palladium-catalyzed Suzuki coupling is a versatile and widely used reaction for forming carbon-carbon bonds. mdpi.com In the synthesis of thienofuran analogues, it is frequently employed to couple a thiophene halide with a boronic acid derivative, setting the stage for the final cyclization step. researchgate.netnih.govnih.gov For example, the reaction of 2-bromobenzothiophenes with 2-hydroxyphenylboronic acids builds the necessary biaryl linkage before the furan ring is formed. researchgate.net

The Ullmann C-O coupling is a classic and effective method for forming the furan ring via intramolecular cyclization. nih.govnih.gov This reaction is typically catalyzed by copper salts, such as Copper(I) iodide (CuI) often in combination with a ligand like 1,10-phenanthroline, which can lead to high yields of the cyclized product. researchgate.netnih.gov The efficiency of the Ullmann reaction is sensitive to conditions such as the choice of base, solvent, and the presence of water. nih.gov

Beyond these two-step sequences, direct methods such as palladium-catalyzed intramolecular C-H/C-H coupling of 3-aryloxythiophenes have been developed. researchgate.net This approach forges the furan ring in a single step through a dual C-H activation process, offering an atom-economical route to the thieno[3,2-b]benzofuran core. researchgate.net

Reaction TypeCatalyst/LigandKey TransformationTypical YieldReference
Suzuki CouplingPd(PPh3)4C-C bond formation (precursor synthesis)Moderate to Good nih.gov
Ullmann C-O CouplingCuI / 1,10-phenanthrolineIntramolecular C-O bond formation (cyclization)Up to 97% researchgate.netnih.gov
Ullmann C-O CouplingCu(OAc)2Intramolecular C-O bond formation (cyclization)Good researchgate.net
Dehydrogenative C-H/O-H CouplingCu(OAc)2Intramolecular C-O bond formation (cyclization)64-91% nih.gov
Intramolecular C-H/C-H CouplingPd(TFA)2 / AgOAcDirect C-O ring formationGood researchgate.net

In the pursuit of greener and more sustainable chemical processes, organocatalytic and metal-free synthetic methodologies have gained significant attention. nih.gov For fused heterocyclic systems analogous to thienofuranones, several metal-free approaches have been developed. For instance, a mild, metal-free route to benzothieno[3,2-b]benzofurans involves the annulation of 3-nitrobenzothiophene with phenols. nih.gov Another strategy for synthesizing thieno[2,3-c]pyridine (B153571) derivatives utilizes a metal-free, acid-mediated denitrogenative transformation of fused 1,2,3-triazoles, overcoming limitations of conventional metal-catalyzed methods. nih.gov

Organocatalysis, using small organic molecules to accelerate reactions, also presents a powerful alternative. Chiral phosphoric acids, for example, have been used to catalyze enantioselective [3+2] annulation reactions to produce dihydrobenzofurans, a related oxygen-containing heterocycle. nih.gov These methods avoid the use of potentially toxic and expensive transition metals, aligning with the principles of sustainable chemistry. While specific applications to 5,5-Dimethylthieno[2,3-b]furan-4-one are still emerging, these developments in related systems pave the way for future metal-free syntheses.

Multi-Component and One-Pot Synthetic Sequences

Multi-component reactions (MCRs) and one-pot syntheses are highly valued for their efficiency, as they combine several reaction steps into a single operation without isolating intermediates. nih.gov This approach reduces waste, saves time, and simplifies purification processes.

A notable one-pot synthesis for benzo researchgate.netnih.govthieno[3,2-b]benzofurans has been developed based on a sequence of a regioselective intermolecular Suzuki coupling followed by an intramolecular Ullmann C–O coupling. nih.gov By carefully optimizing reaction conditions—including catalysts, bases, solvents, and ligands—researchers have been able to achieve moderate to good yields in a single pot. nih.gov A key insight was that both the palladium-catalyzed Suzuki coupling and the copper-catalyzed Ullmann reaction can proceed under similar conditions, enabling the sequential process. nih.govresearchgate.net The use of molecular sieves to absorb water after the initial Suzuki step was found to improve the yield of the subsequent, water-sensitive Ullmann cyclization. nih.gov

Regioselectivity and Stereoselectivity Control in Thienofuranone Formation

Regioselectivity:

The control of regioselectivity is a critical aspect of the synthesis of thieno[2,3-b]furan-4-ones. The key bond-forming step that dictates the final regiochemistry is typically an intramolecular cyclization. One of the most plausible synthetic routes involves an intramolecular Friedel-Crafts acylation of a suitably substituted thiophene precursor. In such a reaction, the acyl group can attack either the C2 or C3 position of the thiophene ring.

The regiochemical outcome of Friedel-Crafts acylation on thiophenes is well-established to favor the 2-position over the 3-position. This preference is attributed to the greater stabilization of the cationic intermediate formed during the electrophilic attack at the C2 position. The positive charge can be delocalized over more resonance structures, including one where the sulfur atom participates in stabilization. For the synthesis of this compound, the precursor would likely be a 3-substituted thiophene, to ensure the correct fusion of the furanone ring.

An alternative approach could involve a Nazarov cyclization of a divinyl ketone precursor incorporating the thiophene ring. The regioselectivity of the Nazarov cyclization is governed by the electronic properties of the substituents on the divinyl ketone system. Strategic placement of electron-donating and electron-withdrawing groups can direct the cyclization to the desired position.

Stereoselectivity:

The target molecule, this compound, does not possess any stereocenters. However, the principles of stereoselectivity would be highly relevant in the synthesis of its analogues with chiral centers. The formation of a quaternary carbon center, such as the C5 position in the target molecule, is a significant synthetic challenge.

The "gem-dimethyl effect," or Thorpe-Ingold effect, can play a role in facilitating the ring-closing reaction. The presence of the two methyl groups at the 5-position can bring the reactive ends of the precursor molecule closer together, thus promoting intramolecular cyclization over intermolecular reactions. This effect is primarily kinetic, arising from a decrease in the activation energy for the cyclization.

In the synthesis of analogues with stereocenters, stereoselectivity could be controlled through various strategies, including the use of chiral catalysts, chiral auxiliaries, or substrate-controlled diastereoselective reactions. For instance, in a Michael addition-initiated ring closure, the stereochemistry of the newly formed stereocenters could be influenced by the facial selectivity of the initial nucleophilic attack.

The following table summarizes potential synthetic strategies and the factors influencing selectivity:

Synthetic StrategyKey Bond FormationFactors Influencing RegioselectivityFactors Influencing Stereoselectivity (for analogues)
Intramolecular Friedel-Crafts AcylationC-C bond (aromatic)Electronic properties of the thiophene ring (preference for C2 acylation)Not applicable for the target molecule. For analogues, chiral Lewis acids or auxiliaries could be employed.
Nazarov CyclizationC-C bond (electrocyclization)Electronic polarization of the divinyl ketone systemConrotatory or disrotatory nature of the electrocyclization, facial selectivity in the presence of chiral catalysts.
Intramolecular Aldol-type CondensationC-C bondPosition of the enolizable proton and the carbonyl groupDiastereoselectivity based on the Zimmerman-Traxler model for chair-like transition states.

Mechanistic Investigations of Key Bond-Forming Reactions and Transformations

Understanding the mechanisms of the key bond-forming reactions is crucial for optimizing the synthesis of this compound and its analogues.

Intramolecular Friedel-Crafts Acylation Pathway:

A likely pathway for the synthesis involves the acid-catalyzed intramolecular acylation of a precursor such as 2-(thiophen-3-yloxy)-2-methylpropanoic acid. The proposed mechanism is as follows:

Activation of the Carboxylic Acid: The carboxylic acid is activated by a Lewis acid or a strong protic acid to form a highly electrophilic acylium ion.

Electrophilic Aromatic Substitution: The acylium ion is attacked by the electron-rich thiophene ring at the C2 position. This step is typically the rate-determining step. The attack at the C2 position leads to a more stable cationic intermediate (a Wheland intermediate) compared to attack at the C4 position.

Deprotonation: A base removes a proton from the C2 position, restoring the aromaticity of the thiophene ring and yielding the final this compound product.

The key intermediate in this pathway is the stabilized carbocation formed after the initial electrophilic attack. The stability of this intermediate dictates the regioselectivity of the reaction.

Nazarov Cyclization Pathway:

For a Nazarov-type cyclization, a divinyl ketone precursor would be required. The mechanism would proceed through:

Activation: A Lewis acid or protic acid coordinates to the carbonyl oxygen, promoting the formation of a pentadienyl cation.

Electrocyclization: A 4π-electrocyclic ring closure occurs in a conrotatory manner to form an oxyallyl cation intermediate.

Elimination: Elimination of a proton from a carbon adjacent to the carbocation leads to the formation of the cyclopentenone ring and regeneration of the catalyst.

The regioselectivity of the initial cyclization and the subsequent elimination step would be critical for the successful synthesis of the target thienofuranone.

The outcome of many chemical reactions, including those potentially used to synthesize thienofuranones, can be governed by either kinetic or thermodynamic control.

Kinetic Control: Under kinetic control (typically at lower temperatures and shorter reaction times), the major product is the one that is formed fastest, i.e., the product of the reaction with the lowest activation energy.

Thermodynamic Control: Under thermodynamic control (typically at higher temperatures and longer reaction times, allowing for equilibrium to be established), the major product is the most stable one.

In the context of the intramolecular Friedel-Crafts acylation, the preferential formation of the product resulting from attack at the C2 position of the thiophene ring is a result of kinetic control. The transition state leading to the C2-acylated intermediate is lower in energy due to better charge delocalization. Since the rearomatization step is typically irreversible, the product distribution is determined by the rate of the initial electrophilic attack.

The gem-dimethyl effect also has a kinetic basis. The Thorpe-Ingold hypothesis suggests that the gem-dialkyl substitution decreases the internal angle between the reacting chains in the ground state, thus lowering the entropic barrier to cyclization. This pre-organization of the substrate accelerates the rate of the intramolecular reaction.

The table below outlines the kinetic and thermodynamic factors for a plausible synthetic step:

Reaction StepKinetic ConsiderationsThermodynamic Considerations
Intramolecular Friedel-Crafts Acylation The rate of reaction is higher for acylation at the C2 position of the thiophene ring due to a more stable transition state and intermediate. The gem-dimethyl group can accelerate the rate of cyclization (Thorpe-Ingold effect).The final fused heterocyclic product is generally a thermodynamically stable aromatic system. The reaction is typically irreversible, making kinetic control dominant.

By carefully selecting the reaction conditions (temperature, catalyst, solvent, and reaction time), it is possible to favor the desired reaction pathway and optimize the yield of this compound. For instance, using a strong Lewis acid at a moderate temperature would likely favor the kinetically controlled intramolecular Friedel-Crafts acylation.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 5,5 Dimethylthieno 2,3 B Furan 4 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 5,5-Dimethylthieno[2,3-b]furan-4-one, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments and their connectivity.

One-dimensional ¹H and ¹³C NMR spectra offer initial insights into the chemical environment of each atom. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons, while the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. ijper.org

For this compound, the expected ¹H NMR signals include two doublets in the aromatic region corresponding to the two protons on the thiophene (B33073) ring (H-2 and H-3). A sharp singlet in the aliphatic region would represent the six equivalent protons of the two methyl groups at the C5 position.

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to each carbon atom in the molecule. These include the carbonyl carbon (C4), four quaternary carbons (C3a, C5, C6a, and the carbonyl C4), two methine carbons in the thiophene ring (C2 and C3), and one signal for the two equivalent methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
2~7.2-7.4d~120-125
3~6.8-7.0d~115-120
3a--~140-145
4 (C=O)--~170-175
5--~85-90
5-CH₃~1.5s~25-30
6a--~155-160

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. nih.gov

COSY (Correlation Spectroscopy) : This experiment would reveal the coupling between the H-2 and H-3 protons on the thiophene ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates protons directly to the carbons they are attached to. It would link the proton signals of H-2, H-3, and the methyl groups to their corresponding carbon signals (C-2, C-3, and C-CH₃).

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is vital for mapping the carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. Key expected correlations include the methyl protons to C-5 and C-6a, and the thiophene protons (H-2 and H-3) to the quaternary carbons (C-3a and C-4), confirming the fused ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space. A NOESY spectrum could show correlations between the methyl protons at C-5 and the thiophene proton at H-6a, providing information about the molecule's preferred conformation in solution.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns under electron impact. arkat-usa.org The molecular formula of this compound is C₈H₈O₂S, giving it a molecular weight of 184.22 g/mol .

The mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 184. The fragmentation of the molecule is influenced by the stability of the resulting ions. arkat-usa.org A common fragmentation pathway for related dimethyl-substituted thiophene compounds involves the loss of a methyl radical (•CH₃) from the molecular ion, which would result in a prominent peak at m/z 169 ([M-15]⁺). arkat-usa.org Further fragmentation could involve the loss of a neutral carbon monoxide (CO) molecule from the lactone ring, a characteristic fragmentation for carbonyl-containing compounds, leading to an ion at m/z 141.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zProposed FragmentFormula
184[M]⁺˙ (Molecular Ion)[C₈H₈O₂S]⁺˙
169[M - CH₃]⁺[C₇H₅O₂S]⁺
141[M - CH₃ - CO]⁺[C₆H₅OS]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. researchgate.net The spectra provide a unique "fingerprint" for the compound. researchgate.net

For this compound, the most characteristic absorption in the IR spectrum would be a strong band corresponding to the C=O stretching vibration of the furanone (lactone) ring, typically appearing in the 1750-1780 cm⁻¹ region. Other significant bands include C=C stretching vibrations from both the thiophene and furanone rings, C-H stretching from the aromatic and methyl groups, and vibrations associated with the C-O and C-S bonds. globalresearchonline.netnih.gov

Table 3: Key Vibrational Mode Assignments for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Description
C-H Stretch (Aromatic)3150 - 3050Stretching of C-H bonds on the thiophene ring
C-H Stretch (Aliphatic)3000 - 2850Asymmetric and symmetric stretching of C-H bonds in the methyl groups
C=O Stretch (Lactone)1780 - 1750Strong absorption characteristic of the five-membered lactone ring
C=C Stretch (Ring)1650 - 1500Stretching vibrations of the carbon-carbon double bonds in the fused rings
C-O Stretch (Ether)1300 - 1000Stretching of the C-O single bond within the furanone ring
C-S Stretch (Thiophene)800 - 600Stretching of the C-S bonds within the thiophene ring

X-ray Crystallography for Solid-State Structural Determination

The core thieno[2,3-b]furan (B14668842) ring system is expected to be essentially planar. The C5 carbon, bonded to two methyl groups, will adopt a tetrahedral geometry. This positions the methyl groups above and below the plane of the fused rings.

The analysis of a crystal structure yields precise geometric parameters. Based on data from structurally similar compounds, representative values for the bond lengths and angles of this compound can be estimated. nih.gov The bond lengths and angles within the five-membered rings are constrained by their cyclic nature. Torsion angles within the fused aromatic rings would be close to 0°, indicative of their planarity.

Table 4: Expected Molecular Geometry Parameters for this compound

ParameterBond/AngleExpected Value
Bond Lengths (Å)C=O~1.21 Å
C-S (thiophene)~1.72 Å
C=C (thiophene)~1.37 Å
C-O (lactone)~1.38 Å
C-C (methyl)~1.52 Å
Bond Angles (°)C-S-C (thiophene ring)~92°
C-O-C (furanone ring)~108°
C-C(H₃)-C~109.5°
Torsion Angle (°)Atoms defining the fused ring plane~0°

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

There is currently no available crystallographic or spectroscopic data in the public domain that would allow for a detailed discussion of the conformational properties and intermolecular interactions of this compound. Information regarding potential hydrogen bonding capabilities, which would primarily involve the carbonyl oxygen as an acceptor, and π-π stacking interactions between the fused heterocyclic rings, is not available from experimental studies.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Stereochemical Assignment (if chiral derivatives are synthesized)

The synthesis and chiroptical analysis of chiral derivatives of this compound have not been reported in the reviewed scientific literature. Consequently, there are no studies on the use of techniques such as Electronic Circular Dichroism (ECD) for the assignment of absolute stereochemistry for any such derivatives.

Theoretical and Computational Investigations of 5,5 Dimethylthieno 2,3 B Furan 4 One

Quantum Chemical Studies using Density Functional Theory (DFT)

Specific DFT studies on 5,5-Dimethylthieno[2,3-b]furan-4-one are not found in the reviewed literature. Such studies would be necessary to provide the following specific data points.

Prediction of Electronic Structure and Reactivity Parameters (e.g., HOMO-LUMO energies, Ionization Potentials, Electron Affinities)

Without dedicated quantum chemical calculations for this compound, a data table of its electronic parameters cannot be generated.

Electrostatic Potential Mapping and Charge Distribution Analysis

An analysis of the electrostatic potential map and charge distribution is contingent on DFT calculations that have not been published for this compound.

Vibrational Frequency Calculations and Comparison with Experimental Spectra

No computational or experimental vibrational frequency data for this compound is available to conduct a comparative analysis.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

There is no evidence of Molecular Dynamics simulations being performed to explore the conformational landscapes and dynamic behavior of this compound in the scientific literature.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches for Scaffold Analysis

QSAR studies require a dataset of compounds with measured biological activities to derive a model. No such studies involving the this compound scaffold have been published.

In Silico Reaction Pathway Modeling and Transition State Characterization

Research on the modeling of reaction pathways and the characterization of transition states for this compound is not available.

Chemical Reactivity and Derivatization Strategies for 5,5 Dimethylthieno 2,3 B Furan 4 One

Functionalization at the Furanone Moiety

The furanone ring offers specific sites for chemical modification, primarily centered around the reactivity of the carbonyl group.

The carbonyl group at the C4 position is a key reactive center. The polarization of the carbon-oxygen double bond renders the carbonyl carbon electrophilic, making it a target for nucleophilic attack. allstudiesjournal.comlibretexts.orgyoutube.com This fundamental reactivity allows for a range of addition reactions.

Furthermore, the carbonyl group can participate in condensation reactions with various nucleophiles. A notable example is the Knoevenagel condensation, where active methylene (B1212753) compounds react with carbonyls. nih.gov While 5,5-Dimethylthieno[2,3-b]furan-4-one itself lacks the alpha-protons necessary to act as the methylene component, its carbonyl group can react with other active methylene compounds or undergo condensation with aldehydes. Analogous reactions with 5,5-dimethyl-1,3-cyclohexanedione (dimedone) show that aldehydes readily condense to form xanthenedione derivatives, suggesting a similar potential for the subject compound to react with aldehydes under various catalytic conditions. researchgate.netresearchgate.net

Below is a table of representative condensation reactions that could be anticipated based on the reactivity of similar cyclic ketones.

ReactantConditionsExpected Product TypeReference Analogy
BenzaldehydeBase catalyst (e.g., piperidine, NaOH)3-Benzylidene-5,5-dimethylthieno[2,3-b]furan-4(3aH)-one nih.gov
Primary Amines (R-NH₂)Acid catalyst, dehydration4-Imino-5,5-dimethyl-4,5-dihydrothieno[2,3-b]furan allstudiesjournal.com
Hydrazine (B178648) (H₂NNH₂)Heating in ethanolCondensed pyrazole (B372694) derivative ekb.eg
Wittig Reagents (Ph₃P=CHR)Anhydrous solvent (e.g., THF, ether)4-Alkylidene-5,5-dimethyl-4,5-dihydrothieno[2,3-b]furanGeneral Carbonyl Reactivity

Keto-enol tautomerism is a fundamental process for carbonyl compounds that possess an alpha-hydrogen, enabling the formation of enols or enolates which are key reactive intermediates. wikipedia.org However, the structure of this compound imposes significant constraints on this reactivity. The C5 position, which is alpha to the carbonyl group, bears a gem-dimethyl substituent, meaning it has no protons available for abstraction.

The other alpha-position, C3a, is a bridgehead carbon of the fused ring system. The abstraction of a proton from this position to form a double bond would result in a bridgehead olefin. According to Bredt's rule, the formation of a double bond at a bridgehead position is highly unfavorable in small, rigid bicyclic systems due to the geometric strain (inability to achieve the necessary planar geometry). Therefore, enolization involving the C3a position is sterically and energetically prohibitive.

This lack of abstractable alpha-protons means that this compound cannot readily form enolates, precluding it from participating in typical base-catalyzed reactions that require alpha-proton abstraction, such as aldol (B89426) condensations or alpha-halogenation under basic conditions.

Modifications and Substitutions on the Thiophene (B33073) Ring

The thiophene ring of the fused system behaves as an electron-rich aromatic heterocycle, making it amenable to electrophilic substitution.

The thiophene ring is significantly more reactive towards electrophiles than benzene (B151609). Theoretical and experimental studies on furan (B31954), thiophene, and related fused systems like thieno[2,3-b]thiophene (B1266192) consistently show that electrophilic attack occurs preferentially at the α-position (C2 or C5). researchgate.netquora.compearson.com For the thieno[2,3-b]furan (B14668842) system, the C2 position on the thiophene ring is the most nucleophilic and sterically accessible site for electrophilic aromatic substitution (EAS). Studies on the halogenation of the isomeric thieno[3,2-b]benzofuran system also confirm exclusive substitution at the C2 position. acs.orgnih.govacs.org

Common EAS reactions applicable to this system include:

Halogenation : Reaction with reagents like N-bromosuccinimide (NBS) or bromine in a non-polar solvent would be expected to yield 2-halo derivatives.

Nitration and Sulfonation : These reactions typically require milder conditions than those used for benzene to avoid degradation of the electron-rich ring.

Friedel-Crafts Acylation : This reaction would introduce an acyl group at the C2 position, although the Lewis acid catalyst must be chosen carefully to avoid complexation with the heteroatoms.

Vilsmeier-Haack Reaction : This is a mild method for formylating electron-rich aromatic rings using a Vilsmeier reagent (generated from POCl₃ and DMF), which would be expected to produce 2-formyl-5,5-dimethylthieno[2,3-b]furan-4-one. wikipedia.orgchemistrysteps.comijpcbs.com

ReactionReagentsPredicted Major ProductReference Analogy
BrominationNBS, CCl₄2-Bromo-5,5-dimethylthieno[2,3-b]furan-4-one pearson.com
ChlorinationNCS, Acetic Acid2-Chloro-5,5-dimethylthieno[2,3-b]furan-4-one researchgate.net
FormylationPOCl₃, DMF then H₂O2-Formyl-5,5-dimethylthieno[2,3-b]furan-4-one rawdatalibrary.netuoanbar.edu.iq
Acylation(CH₃CO)₂O, SnCl₄2-Acetyl-5,5-dimethylthieno[2,3-b]furan-4-one researchgate.net

Direct nucleophilic aromatic substitution on an unactivated thiophene ring is generally not feasible. However, if the ring is pre-functionalized with a good leaving group, such as a halogen, at the C2 position, nucleophilic substitution can occur. The reactivity is greatly enhanced by the presence of strong electron-withdrawing groups on the ring, which stabilize the negative charge of the Meisenheimer-like intermediate (Wheland intermediate). uoanbar.edu.iq

Therefore, a 2-halo-5,5-dimethylthieno[2,3-b]furan-4-one derivative, obtained via electrophilic halogenation, could serve as a substrate for SNAr reactions. The introduction of an electron-withdrawing group at the C3 position would further facilitate such transformations. Copper-mediated nucleophilic substitutions are also a common strategy for halo-thiophenes. uoanbar.edu.iq

Ring-Opening and Rearrangement Reactions of the Fused System

The thieno[2,3-b]furan framework is an aromatic and relatively stable fused heterocyclic system. Ring-opening reactions, therefore, typically require forcing conditions or specific reagents designed to cleave the ether or thioether linkages.

Potential pathways for ring-opening could include:

Reductive Cleavage : Strong reducing agents, such as sodium in liquid ammonia (B1221849) (Birch reduction) or catalytic hydrogenation under high pressure and temperature, could potentially lead to the cleavage of one of the heterocyclic rings.

Reaction with Strong Nucleophiles/Bases : Under harsh conditions, strong bases like organolithium reagents might induce ring-opening, possibly initiated by deprotonation at one of the methyl groups followed by rearrangement, although this is less common for stable aromatic systems.

Lewis Acid-Catalyzed Opening : Certain Lewis acids are known to coordinate with heteroatoms and facilitate the cleavage of C-O or C-S bonds, as seen in the ring-opening of tetrahydrofuran. nih.gov A similar approach might be applicable to the thieno[2,3-b]furan system, potentially leading to functionalized thiophene or furan derivatives. Research on related thienofuran systems has shown that ring expansion can be induced under specific conditions, highlighting the potential for skeletal rearrangements. nih.govacs.orgthieme-connect.com

Table of Mentioned Chemical Compounds

Annulation and Fusion Reactions to Construct Polycyclic Systems

Annulation reactions involving the this compound scaffold provide a pathway to novel polycyclic aromatic compounds. These reactions typically involve the construction of a new ring fused to the existing thienofuranone framework. The inherent reactivity of the heterocyclic core, combined with the activating effect of the ketone functional group, allows for a variety of cyclization strategies.

The synthesis of nitrogen-containing fused heterocyclic systems is a significant area of research due to the prevalence of such motifs in biologically active molecules. The construction of pyrido-, pyrimido-, and triazolo-fused derivatives of this compound would involve the introduction of nitrogen atoms through reactions with appropriate nitrogen-containing reagents.

While specific literature detailing the annulation reactions of this compound to form these fused systems is not extensively available, the general reactivity of related thieno[2,3-d]pyrimidine (B153573) systems provides insights into potential synthetic routes. For instance, the synthesis of pyrimidino[4',5':4,5]thieno[2,3-b]pyridines has been reported, showcasing the feasibility of fusing pyrimidine (B1678525) rings to thieno-pyridine scaffolds. ijper.orgresearchgate.net These methodologies often involve the cyclization of an ortho-amino-cyano or ortho-amino-ester substituted thieno-heterocycle with reagents like formic acid or formamide. ijper.org

Analogous strategies could hypothetically be applied to a suitably functionalized this compound precursor. For example, the presence of an amino group adjacent to a cyano or ester group on the thiophene ring of the thienofuranone system would be a key prerequisite for such cyclization reactions.

The formation of triazolo-fused systems often proceeds through the cyclization of a hydrazine derivative or by the reaction of an amino-substituted heterocycle with reagents that can provide the remaining nitrogen atom of the triazole ring.

It is important to note that while these are established methods for the synthesis of related fused heterocyclic systems, their direct application to this compound would require initial functionalization of the thienofuranone core, and specific reaction conditions would need to be developed and optimized.

Fused SystemGeneral Synthetic PrecursorPotential Reagents and Conditions
Pyrido-fused ThienofuranonesFunctionalized thienofuranone with reactive methylene and cyano groupsMulticomponent reactions, Friedländer annulation with amino-aldehydes or amino-ketones.
Pyrimido-fused Thienofuranonesortho-Amino-cyano or ortho-amino-ester substituted thienofuranoneFormic acid, formamide, triethyl orthoformate followed by reaction with an amine or hydrazine. ijper.org
Triazolo-fused Thienofuranonesortho-Amino-hydrazino or ortho-azido-carbonyl thienofuranoneNitrous acid for diazotization followed by cyclization, or cycloaddition reactions.

Catalyst-mediated reactions offer efficient and selective methods for the derivatization of heterocyclic compounds. For the this compound system, transition metal catalysis could play a crucial role in C-H activation, cross-coupling, and annulation reactions to build polycyclic frameworks.

While specific catalytic derivatizations of this compound are not widely reported, related chemistries on thieno[2,3-d]pyrimidine and benzofuran (B130515) systems suggest potential avenues for exploration. researchgate.netnih.gov For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) on halogenated derivatives of the thienofuranone could be employed to introduce various substituents, which could then undergo subsequent intramolecular cyclization to form fused rings.

Furthermore, catalyst-mediated C-H activation and functionalization represent a powerful tool for the direct derivatization of the thienofuranone scaffold, avoiding the need for pre-functionalized starting materials. Metal-catalyzed annulation reactions, for instance, could involve the reaction of the thienofuranone with alkynes or other coupling partners to construct new fused rings in a single step.

The development of such catalytic methods for this compound would be a significant advancement, providing more efficient and atom-economical routes to complex polycyclic systems.

Catalytic Reaction TypePotential CatalystGeneral Transformation
Cross-CouplingPalladium, CopperFunctionalization of a halogenated thienofuranone with boronic acids, alkynes, or alkenes.
C-H ActivationPalladium, RhodiumDirect functionalization of C-H bonds on the thienofuranone core.
AnnulationNickel, Iron[n+m] cycloaddition reactions with alkynes, dienes, or other unsaturated partners.

Exploration of Biological and Material Science Applications of 5,5 Dimethylthieno 2,3 B Furan 4 One Analogues

Biological Target Interaction Mechanisms and Modulations

The biological activity of 5,5-Dimethylthieno[2,3-b]furan-4-one analogues is underpinned by their ability to interact with and modulate the function of various biomolecules. Understanding these interactions at a molecular level is crucial for the rational design of new therapeutic agents.

In Vitro Biochemical Assay Development for Enzyme Inhibition Studies

To evaluate the potential of thienofuranone analogues as enzyme inhibitors, a variety of in vitro biochemical assays are employed. The choice of assay depends on the specific enzyme target. For instance, in the study of related thieno[2,3-d]pyrimidine (B153573) derivatives as potential dihydrofolate reductase (DHFR) inhibitors, enzymatic assays are crucial to determine the half-maximal inhibitory concentration (IC50). nih.gov One such study demonstrated that a synthesized thieno[2,3-d]pyrimidine compound was a more potent inhibitor of DHFR (IC50 = 0.20 μM) than the reference drug methotrexate (B535133) (MTX) (IC50 = 0.22 μM). nih.govresearchgate.net

Similarly, for evaluating inhibitors of cyclooxygenase (COX) enzymes, in vitro assays are used to measure the inhibition of both COX-1 and COX-2 isoenzymes. For a series of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives, a compound with a para-fluorophenyl substituent showed the most potent and selective inhibition of COX-2. ijper.org

Homogeneous Time-Resolved Fluorescence (HTRF) is another technique used for kinase enzyme inhibitory assays. nih.gov For example, this method was used to assess the inhibitory effect of thieno[2,3-b]thiophene (B1266192) derivatives on the Epidermal Growth Factor Receptor (EGFR) kinase enzyme. nih.gov The development of such assays is a critical first step in screening compound libraries and identifying lead candidates for further development.

Table 1: Enzyme Inhibition Data for Thieno[2,3-d]pyrimidine Analogues

CompoundTarget EnzymeIC50 (μM)Reference CompoundReference IC50 (μM)Selectivity Index (SI)
Thieno[2,3-d]pyrimidine Derivative (Compound 20)DHFR0.20Methotrexate (MTX)0.22N/A
2-(p-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (Compound 5)COX-242.19Indomethacin18.34.81
2-(p-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (Compound 5)COX-1202.96Indomethacin0.68N/A

Interaction with Biomolecules (e.g., DNA binding, protein interactions)

Analogues of the thienofuranone scaffold can interact with various essential biomolecules, including nucleic acids and proteins. The planar, electron-rich nature of the fused ring system suggests a potential for intercalation or groove binding with DNA. Studies on structurally related heterocyclic compounds, such as isatin (B1672199) derivatives, have utilized UV-visible spectrophotometry to investigate their binding interactions with double-stranded DNA (ds-DNA). mdpi.com These studies can determine binding constants (Kb) and free energy changes (ΔG), providing insight into the spontaneity and strength of the interaction. mdpi.com Similarly, the interaction between flavonoid analogues and calf-thymus DNA (ctDNA) has been explored using UV spectroscopy to determine the binding mode. mdpi.com

Molecular Docking and Ligand-Based Design for Target Identification and Binding Mode Prediction

Computational methods, particularly molecular docking, are invaluable tools for predicting how thienofuranone analogues might bind to their biological targets. nih.gov These in silico studies help to elucidate the binding modes and key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of a protein. nih.govwum.edu.pk

For instance, molecular docking of thieno[2,3-d]pyrimidine derivatives into the active site of DHFR has shown compatibility with the results from biological assays, confirming the binding mode. nih.govresearchgate.net In another study, docking of 3-furan-1-thiophene-based chalcones into the active site of tubulin helped to rationalize their observed anticancer activity. nih.gov These computational models can guide the design of new analogues with improved affinity and selectivity. By predicting how structural modifications will affect binding, researchers can prioritize the synthesis of compounds that are most likely to be active, saving time and resources. ijper.org

Role as a Privileged Scaffold in Drug Discovery Research

The thieno[2,3-b]furan-4-one core can be considered a "privileged scaffold"—a molecular framework that is capable of binding to multiple, unrelated biological targets. nih.gov This versatility makes it an attractive starting point for the development of new drugs targeting a wide range of diseases.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a medicinal chemistry strategy used to identify new, structurally distinct cores that retain the biological activity of a known active compound. nih.gov This can lead to compounds with improved properties, such as better pharmacokinetics or fewer side effects. For example, researchers successfully applied a scaffold hopping strategy by replacing the thiophene (B33073) ring of a biologically active 2-(3,4-dihydroxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with other rings to create a novel series of quinazolinone inhibitors. unica.it

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is another key strategy. cambridgemedchemconsulting.comsilae.it The goal is to create a new molecule with similar biological properties to the parent compound, but with potentially improved characteristics. cambridgemedchemconsulting.com For instance, the replacement of a carbon atom with a sulfur atom in a molecule can lead to changes in affinity for a target like COX-1. nih.gov The replacement of a phenyl ring with a thiophene or furan (B31954) ring can also lead to distinct bound conformations and additional interactions with target proteins. nih.gov

Table 2: Examples of Bioisosteric Replacements

Original GroupBioisosteric Replacement(s)Potential Outcome
-CH=-N=Alter electronic properties, hydrogen bonding capability
PhenylThiophene, Pyridyl, FuranModify size, shape, and electronic distribution
-OH-NH2, -F, -SHChange hydrogen bonding, pKa, and metabolic stability
-C=O-C=S, -SO2Alter polarity and hydrogen bond accepting ability

This table presents common bioisosteric replacements and their general potential outcomes in drug design. cambridgemedchemconsulting.comsilae.itu-tokyo.ac.jp

Design of Compound Libraries Based on the Thienofuranone Core

The development of compound libraries based on a core scaffold is a fundamental approach in modern drug discovery. pharmaron.comnih.gov A target-focused library can be designed around the thienofuranone core by systematically introducing a variety of substituents at different positions on the ring system. nih.gov

The design process begins with the selection of the core scaffold, to which various recognition elements or side chains are attached. nih.gov The synthesis of such libraries can be facilitated by efficient, often one-pot, synthetic routes that allow for a broad scope of reactants to be used. nih.gov The resulting library of compounds can then be screened against a panel of biological targets to identify hits. The analysis of the structure-activity relationships (SAR) from this screening data can then guide the design of more focused, second-generation libraries with improved potency and selectivity. nih.gov This iterative process of design, synthesis, and testing is a powerful engine for the discovery of new drug candidates. pharmaron.com

Advanced Materials and Optoelectronic Applications of Thienofuranone-Based Systems

The unique electronic and photophysical properties of heterocyclic compounds have positioned them as promising candidates for a variety of advanced material applications. Analogues of this compound, which incorporate the thieno[2,3-b]furan (B14668842) scaffold or similar fused heterocyclic systems, are being actively investigated for their potential in optoelectronics. These materials offer tunable properties through chemical modification, making them suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Investigation of Photophysical Properties (e.g., Fluorescence Quantum Efficiency)

The photophysical properties of thienofuranone analogues are critical to their application in light-emitting devices and sensors. The fluorescence quantum yield (Φf), which measures the efficiency of the emission of photons after absorption, is a key parameter in evaluating these materials.

Research into related heterocyclic systems provides insights into the potential photophysical behavior of thieno[2,3-b]furan-4-one analogues. For instance, a study on a series of thieno[2,3-b]pyridine (B153569) derivatives revealed that these compounds can be efficient fluorophores. wsu.edu The emission maxima for these compounds were observed in the yellow-green region of the spectrum (490–510 nm). wsu.edu The introduction of electron-donating groups led to a blue shift in the emission and a slight increase in the fluorescence quantum yield, with values ranging from 37.8% to 60.6%. wsu.edu Conversely, the presence of a nitro group, a strong electron-withdrawing group, resulted in the complete quenching of photoluminescence. wsu.edu The photophysical properties of these molecules were also found to be highly dependent on the polarity and basicity of the solvent, with fluorescence quantum yields varying significantly from 3.6% to 72.7%. wsu.edu

In another relevant study on 2(3H)-furanone derivatives, it was observed that the quantum yield decreased more than 20-fold when the solvent was changed from toluene (B28343) (a non-polar solvent) to water (a polar solvent). researchgate.net This solvatochromic behavior, where the absorption and emission spectra shift in response to the solvent polarity, is a common feature in many organic fluorophores and is an important consideration in the design of materials for specific applications.

These findings suggest that the photophysical properties of this compound analogues could be finely tuned through the strategic introduction of various substituents on the thienofuranone core. The choice of substituents and the surrounding environment would likely have a significant impact on their fluorescence quantum efficiency and emission characteristics.

Applications in Organic Electronics (e.g., Organic Light-Emitting Diodes, Organic Field-Effect Transistors)

The semiconducting nature of thieno-fused heterocyclic systems makes them attractive for applications in organic electronics. These materials can function as the active layer in OFETs or as host or emitter materials in OLEDs.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, host materials play a crucial role in the emissive layer by facilitating the efficient transport of electrons and holes and transferring energy to the light-emitting dopant molecules. ossila.com For phosphorescent OLEDs, it is particularly important that the host material possesses a high triplet energy to ensure efficient energy transfer to the triplet emitters. noctiluca.eu

While specific data on this compound analogues in OLEDs is limited, research on related furan-containing compounds has shown promise. For example, dibenzofuran-based bipolar host materials have been successfully employed in yellow phosphorescent OLEDs (PhOLEDs). In one study, a device using a dibenzofuran-based host achieved a maximum current efficiency of 77.2 cd/A and a maximum external quantum efficiency of 25.3%. rsc.orgresearchgate.net This demonstrates the potential of furan-containing heterocyclic systems to serve as effective host materials in high-performance OLEDs.

Organic Field-Effect Transistors (OFETs)

Thieno-fused aromatic compounds have been extensively studied as the semiconducting channel layer in OFETs. The performance of these devices is typically evaluated by their charge carrier mobility and the on/off current ratio.

Several studies on analogues of the thieno[2,3-b]furan system have demonstrated their potential for OFET applications. For example, derivatives of benzo[b]thieno[2,3-d]thiophene have been synthesized and used as solution-processable semiconductors. mdpi.com OFETs fabricated with these materials exhibited p-channel behavior, with one derivative showing a hole mobility of up to 0.005 cm²/Vs and a current on/off ratio greater than 10⁶. mdpi.com

Thieno[3,2-b]pyrrole-based materials, another class of related heterocyclic compounds, have also shown promising results. A donor-acceptor polymer incorporating a thienopyrrole unit exhibited a hole mobility of 0.12 cm²/Vs in a bottom-gate/top-contact OFET architecture. digitellinc.com Small molecule semiconductors based on thieno[3,2-b]pyrrole have also been investigated, with one such molecule achieving a hole mobility of 0.08 cm²/Vs. digitellinc.com Furthermore, copolymers based on diketopyrrolopyrrole and thieno[3,2-b]thiophene (B52689) have demonstrated even higher performance, with a reported hole mobility of 0.49 ± 0.03 cm² V⁻¹ s⁻¹. researchgate.net

The tables below summarize the OFET performance of some representative analogues of the thieno[2,3-b]furan system.

Table 1: OFET Performance of Benzo[b]thieno[2,3-d]thiophene Derivatives

CompoundMobility (cm²/Vs)On/Off Ratio
Compound 30.005> 10⁶
Compound 2~0.0005-

Data sourced from mdpi.com

Table 2: OFET Performance of Thieno[3,2-b]pyrrole-Based Semiconductors

CompoundMobility (cm²/Vs)Device Architecture
P(DPP-TP) (polymer)0.12Bottom-Gate/Top-Contact
TP-BT2T-BT (small molecule)0.08Bottom-Gate/Bottom-Contact
TP-FBT2T-BT (small molecule)1.57 x 10⁻³Bottom-Gate/Bottom-Contact

Data sourced from digitellinc.com

These results highlight the potential of thienofuranone-based systems and their analogues as a versatile class of materials for advanced applications in organic electronics. Further research and molecular engineering are expected to lead to the development of new materials with enhanced photophysical properties and charge transport characteristics.

Emerging Research Directions and Future Perspectives

Development of More Efficient and Sustainable Synthetic Routes

Future research will likely focus on optimizing the synthesis of 5,5-Dimethylthieno[2,3-b]furan-4-one to be more efficient and environmentally benign. A potential area of exploration is the use of palladium catalysis. For instance, a PdI2/KI-catalyzed oxidative S-cyclization-cyclocarbonylation process has been reported for the synthesis of thienofuranone derivatives, which could be adapted for this specific compound. unimi.it The development of such catalytic systems could lead to higher yields, reduced waste, and milder reaction conditions, aligning with the principles of green chemistry.

Potential Synthetic Strategy Catalyst/Reagents Anticipated Advantages
Oxidative S-cyclization-cyclocarbonylationPdI2/KIPotential for high efficiency and atom economy.
C-H Activation/FunctionalizationTransition Metals (e.g., Rh, Ru)Direct functionalization of the thiophene (B33073) or furan (B31954) ring, reducing the number of synthetic steps.
Flow Chemistry Synthesis-Improved heat and mass transfer, enhanced safety, and potential for scalability.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

A significant leap forward in the exploration of this compound and its analogs would be the integration of its synthesis with automated platforms. High-throughput experimentation (HTE) would allow for the rapid screening of a wide array of catalysts, reaction conditions, and substrates to quickly identify optimal synthetic pathways. This approach would accelerate the discovery of new derivatives with tailored properties. Currently, specific applications of automated synthesis for this compound have not been detailed in the literature, representing a clear area for future innovation.

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To gain deeper insights into the reaction mechanisms and kinetics of the synthesis of this compound, future studies could employ advanced spectroscopic techniques for in situ monitoring. Techniques like Fourier-transform near-infrared (FT-NIR) spectroscopy have been successfully used for online monitoring of other chemocatalytic conversions in organic synthesis. unimi.it Applying such Process Analytical Technology (PAT) to the synthesis of thienofuranones would enable real-time tracking of reactant consumption and product formation, leading to better control and optimization of the manufacturing process.

Spectroscopic Technique Potential Application in Synthesis Information Gained
FT-NIRIn situ monitoring of reaction progress.Real-time concentration of reactants, intermediates, and products.
Raman SpectroscopyAnalysis of reaction mixtures in real-time.Information on molecular vibrations, aiding in structural elucidation of transient species.
NMR Spectroscopy (Flow)Continuous analysis of the reaction stream.Detailed structural information and quantification of species in the reaction mixture.

Exploration of Novel Biological Targets and Mechanistic Pathways

The biological activities of this compound remain largely unexplored. A crucial future direction will be the systematic evaluation of this compound against a diverse range of biological targets. High-throughput screening campaigns against various enzymes, receptors, and cell lines could uncover novel therapeutic applications. Should any biological activity be identified, subsequent research would need to focus on elucidating the underlying mechanistic pathways through which the compound exerts its effects. At present, there is a notable absence of published research in this area.

Design of Next-Generation Thienofuranone-Based Materials with Tunable Properties

The thieno[2,3-b]furan (B14668842) scaffold presents an interesting building block for the development of novel organic materials. Future research could focus on synthesizing polymers or small molecules incorporating the this compound core to explore potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The dimethyl substitution on the furanone ring could influence the solubility and solid-state packing of such materials, potentially allowing for the fine-tuning of their electronic and photophysical properties. This remains a speculative but promising field for future materials science research.

Q & A

Q. What synthetic strategies are effective for preparing 5,5-dimethylthieno[2,3-b]furan-4-one derivatives, and how can reaction conditions be optimized?

A common approach involves cyclization reactions using thiophene and furan precursors under controlled conditions. For example, halogenated intermediates (e.g., brominated thienofurans) can undergo nucleophilic substitution or coupling reactions. Optimization includes adjusting solvent polarity (e.g., DMF or ethanol), temperature (reflux conditions), and stoichiometry of reagents like aryl lithiums, which influence reaction efficiency and regioselectivity. Systematic screening of bases (e.g., NaH, K₂CO₃) and catalysts (e.g., Pd for cross-coupling) is critical .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing thienofuran derivatives?

Key techniques include:

  • ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns (e.g., methyl groups at C5 and C5' in 5,5-dimethyl derivatives) .
  • HRMS : Validates molecular formulas and fragmentation pathways .
  • X-ray crystallography : Resolves stereochemistry and non-covalent interactions (e.g., C–H⋯H or halogen contacts in crystal lattices) .
  • IR spectroscopy : Identifies functional groups like carbonyls (C=O stretch at ~1650–1700 cm⁻¹) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in ring-opening reactions?

Studies on analogous thieno[2,3-b]thiophene systems show that electron-donating groups (e.g., methoxy) enhance ring-opening efficiency by stabilizing transition states, while bulky substituents (e.g., naphthyl) reduce reactivity due to steric hindrance. For example, aryl lithiums with para-electron-donating groups achieved up to 88% yield in ring-opening reactions, whereas hindered substrates (e.g., anthracenyl) yielded ≤42% . Systematic variation of substituents and computational modeling (DFT) can further elucidate these trends.

Q. What methodologies resolve contradictions in reported photophysical properties of thienofuran-based materials?

Discrepancies in absorption/emission spectra may arise from solvent polarity, aggregation effects, or impurities. Controlled experiments using degassed solvents (to minimize oxygen quenching) and purity validation (HPLC, elemental analysis) are essential. For instance, thieno[2,3-b]thiophene derivatives exhibited redshifted emission in polar solvents due to solvatochromism, while crystallinity impacted charge transport properties in organic electronics .

Q. How can bioactivity studies of this compound derivatives be designed to assess structure-activity relationships (SAR)?

  • Step 1 : Synthesize a library of analogs with systematic substituent variations (e.g., halogen, amino, or sulfonyl groups).
  • Step 2 : Screen for antimicrobial activity (e.g., against Staphylococcus aureus) using microdilution assays, noting minimum inhibitory concentrations (MICs).
  • Step 3 : Correlate electronic descriptors (Hammett σ values) or steric parameters (Taft’s Es) with bioactivity. For example, electron-withdrawing groups may enhance membrane penetration .

Q. What experimental designs address low yields in multi-step syntheses of thienofuran hybrids?

  • Optimize intermediates : Purify key precursors (e.g., brominated thienofurans) via column chromatography to avoid side reactions.
  • Sequential reactions : Use one-pot strategies to minimize handling losses (e.g., tandem cyclization-alkylation).
  • Catalytic systems : Transition-metal catalysts (e.g., Pd/Cu for Sonogashira coupling) improve efficiency in forming C–C bonds .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the stability of thienofuran derivatives under acidic/basic conditions?

Stability studies should control:

  • pH : Thienofurans with electron-rich rings degrade faster in acidic media due to protonation-induced ring strain.
  • Temperature : Elevated temperatures accelerate hydrolysis of lactone or ester moieties.
  • Analytical validation : Use LC-MS to track degradation products and identify vulnerable functional groups .

Methodological Tables

Table 1 : Impact of Aryl Lithium Substituents on Ring-Opening Yields

SubstituentElectronic EffectYield (%)Reference
4-Methoxy-phenylElectron-donating88
1-NaphthylModerate donating75
9-AnthracenylSteric hindrance42

Table 2 : Key Spectroscopic Data for Thienofuran Derivatives

Compound¹H NMR (δ, ppm)IR (C=O, cm⁻¹)HRMS (m/z)
5,5-Dimethyl derivative2.28 (s, 6H, CH₃)1651624 (M⁺)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.